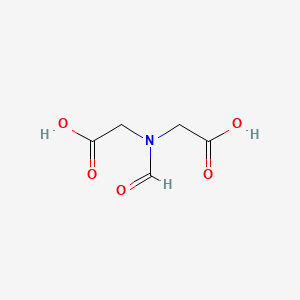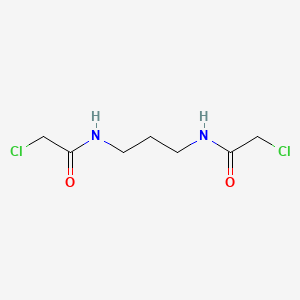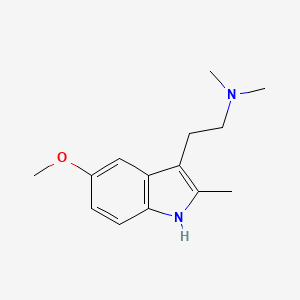
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one
説明
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one is a chemical compound with the molecular formula C16H13N3O. It is commonly known as 4-Acetamidophenylhydrazine or APH. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
作用機序
The mechanism of action of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, it has been proposed that 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one may act as a free radical scavenger, thereby reducing oxidative stress and protecting cells from damage.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one exhibits a variety of biochemical and physiological effects. This compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to possess significant antioxidant activity, which may protect cells from damage caused by oxidative stress. Furthermore, 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one has been shown to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapeutics.
実験室実験の利点と制限
One of the advantages of using 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one has been found to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one in humans.
将来の方向性
There are several future directions for the study of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one. One area of research is the development of new cancer therapeutics based on this compound. Studies have shown that 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one exhibits anticancer activity, making it a potential candidate for the development of new cancer drugs. Another area of research is the use of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of certain metal ions, making it a potential candidate for the development of new metal ion sensors. Additionally, further studies are needed to determine the safety and efficacy of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one in humans, as well as its potential applications in the treatment of oxidative stress-related diseases.
科学的研究の応用
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWUZQIBRQVPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372803 | |
| Record name | 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
CAS RN |
478398-27-5 | |
| Record name | 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




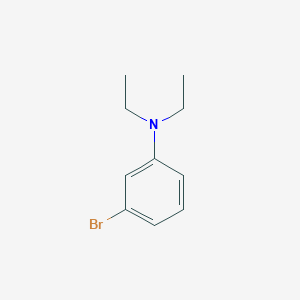

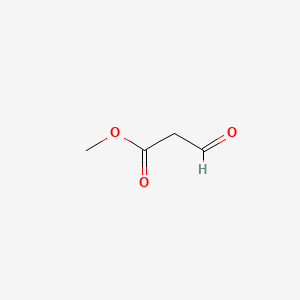
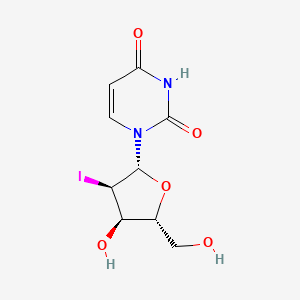
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1607441.png)
